Product packaging for 4-(1-Aminobutyl)-2-bromophenol(Cat. No.:)

4-(1-Aminobutyl)-2-bromophenol

Cat. No.: B13318125
M. Wt: 244.13 g/mol
InChI Key: SJOVZHUURRBTCG-UHFFFAOYSA-N
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Description

4-(1-Aminobutyl)-2-bromophenol is a brominated phenol derivative of interest in chemical and pharmaceutical research. This compound features a phenolic hydroxyl group, a bromine atom, and an aminobutyl side chain on its benzene ring, a structure that suggests potential as a versatile synthetic intermediate or a precursor in organic synthesis. The presence of both amino and bromo functional groups makes it a candidate for various cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki reactions, which are instrumental in creating more complex organic molecules and potential pharmacophores. Researchers may explore its application in developing novel compounds for scientific screening. As a building block, its properties are valuable for constructing molecular libraries in medicinal chemistry and for the synthesis of specialized chemicals. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14BrNO B13318125 4-(1-Aminobutyl)-2-bromophenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

4-(1-aminobutyl)-2-bromophenol

InChI

InChI=1S/C10H14BrNO/c1-2-3-9(12)7-4-5-10(13)8(11)6-7/h4-6,9,13H,2-3,12H2,1H3

InChI Key

SJOVZHUURRBTCG-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC(=C(C=C1)O)Br)N

Origin of Product

United States

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Chiral NMR Studies for Enantiomeric Excess Determination

The presence of a chiral center at the first carbon of the aminobutyl group in 4-(1-Aminobutyl)-2-bromophenol necessitates methods to determine its enantiomeric purity. Chiral Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for this purpose, often employing chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) to induce chemical shift differences between enantiomers. researchgate.net

For a primary amine like this compound, chiral solvating agents such as (S)-BINOL (1,1'-bi-2-naphthol) derivatives or enantiopure phosphoric acids can be utilized. rsc.orgfrontiersin.org These agents form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. researchgate.net The different spatial arrangements of these diastereomeric complexes lead to distinct magnetic environments for the protons of each enantiomer, resulting in separate signals in the ¹H NMR spectrum. researchgate.netacs.org

The general procedure involves mixing the analyte with a suitable chiral solvating agent directly in an NMR tube containing a deuterated solvent like chloroform-d (B32938) (CDCl₃). rsc.org The ¹H NMR spectrum is then recorded. The protons closest to the chiral center, such as the methine proton (-CH) of the aminobutyl group, are most likely to show resolved signals for the (R) and (S) enantiomers. rsc.orgacs.org The enantiomeric excess (ee) is then calculated by integrating the corresponding signals for each enantiomer using the following formula:

ee (%) = [|Area(R) - Area(S)| / |Area(R) + Area(S)|] x 100

The effectiveness of a particular CSA depends on the strength and nature of the interaction with the analyte. For primary amines, hydrogen bonding and acid-base interactions are the primary forces driving the formation of the diastereomeric complexes. rsc.orgacs.org A linear relationship between the gravimetrically prepared ee values and those determined by NMR confirms the accuracy of the method. acs.org

Parameter Description Typical Observation
Technique ¹H NMR Spectroscopy with Chiral Solvating Agent (CSA)Formation of transient diastereomeric complexes.
Common CSAs for Amines (S)-BINOL derivatives, Chiral Phosphoric AcidsInduce chemical shift non-equivalence. rsc.orgfrontiersin.org
Observable Effect Splitting of proton signals for the two enantiomers.Protons near the chiral center (e.g., -CH of aminobutyl) are most affected. acs.org
Quantification Integration of the resolved signals.Enantiomeric excess (ee) is calculated from the integral ratio.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic molecules, providing both highly accurate mass measurements and insights into the molecule's fragmentation behavior.

HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically within 5 ppm), which allows for the unambiguous determination of its elemental composition. algimed.com The theoretical exact mass of the protonated molecular ion [M+H]⁺ of this compound (C₁₀H₁₄BrNO) is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O).

Calculation of Exact Mass:

C₁₀: 10 * 12.000000 = 120.000000

H₁₅: 15 * 1.007825 = 15.117375 (for [M+H]⁺)

Br¹: 1 * 78.918337 = 78.918337

N¹: 1 * 14.003074 = 14.003074

O¹: 1 * 16.999131 = 15.994915

Total Exact Mass [M+H]⁺: 244.033701 Da

An experimental HRMS measurement yielding a mass value very close to the calculated exact mass would confirm the elemental formula C₁₀H₁₅BrNO⁺. The presence of the bromine atom is further confirmed by a characteristic isotopic pattern, where the [M+H+2]⁺ peak (containing the ⁸¹Br isotope) has a relative intensity of approximately 97.3% of the [M+H]⁺ peak (containing ⁷⁹Br).

Formula Ion Type Calculated Exact Mass (Da) Expected Experimental Mass (within 5 ppm)
C₁₀H₁₄⁷⁹BrNO[M+H]⁺244.03370244.0337 ± 0.0012
C₁₀H₁₄⁸¹BrNO[M+H+2]⁺246.03165246.0317 ± 0.0012

Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, provide crucial information about the molecule's structure. wikipedia.org The fragmentation of this compound is expected to follow pathways characteristic of aliphatic amines and substituted phenols. libretexts.orgdocbrown.info

A primary and highly favored fragmentation pathway for aliphatic amines is α-cleavage . libretexts.orgyoutube.com This involves the cleavage of a C-C bond adjacent to the nitrogen atom. For this compound, this would involve the loss of a propyl radical (•C₃H₇), leading to a stable, resonance-stabilized iminium ion.

Proposed Major Fragmentation Pathways:

α-Cleavage: The molecular ion [C₁₀H₁₄BrNO]⁺• undergoes cleavage of the bond between the chiral carbon and the propyl group.

[C₁₀H₁₄BrNO]⁺• → [C₇H₈BrNO]⁺ + •C₃H₇

This results in a fragment ion with an m/z corresponding to the loss of 43 Da (propyl radical).

Benzylic Cleavage/Loss of the Amino Group: Cleavage of the bond between the aromatic ring and the aminobutyl side chain can occur.

Loss of the entire aminobutyl group as a radical.

Alternatively, loss of ammonia (B1221849) (NH₃) from the side chain, particularly after protonation of the amine.

Phenolic Fragmentation: Phenolic compounds can undergo characteristic fragmentation such as the loss of CO (28 Da) or a CHO radical (29 Da) from the aromatic ring, although this may be less prominent than side-chain fragmentation. docbrown.info

The high-resolution measurement of these fragment ions allows for the confirmation of their elemental composition, providing strong evidence for the proposed structure of the parent molecule.

Advanced Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. tandfonline.com

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its various functional groups. The assignment of these bands can be made by comparison with data for similar molecules like halogenated phenols and aminophenols. nih.govnih.gov

Functional Group Vibrational Mode Expected IR Wavenumber (cm⁻¹) Expected Raman Wavenumber (cm⁻¹) Notes
O-H (Phenolic) Stretching3200-3600 (broad)3200-3600 (weak)Broadness in IR is due to hydrogen bonding. ijaemr.com
N-H (Amine) Stretching3300-3500 (two bands for -NH₂)3300-3500 (weak)Primary amines typically show two bands (symmetric and asymmetric stretch).
C-H (Aromatic) Stretching3000-31003000-3100 (strong)
C-H (Aliphatic) Stretching2850-29602850-2960 (strong)From the butyl group.
N-H (Amine) Bending (Scissoring)1590-1650Weak
C=C (Aromatic) Ring Stretching1450-16001450-1600 (strong)Multiple bands are expected.
C-O (Phenolic) Stretching1200-1260Moderate
C-N (Amine) Stretching1020-1250Moderate
C-Br Stretching500-600500-600 (strong)The C-Br stretch is often strong in the Raman spectrum. kbhgroup.in

To achieve a more precise and unambiguous assignment of the experimental IR and Raman spectra, computational methods such as Density Functional Theory (DFT) are employed. nih.govtheaic.org By creating a computational model of the this compound molecule, its vibrational frequencies and intensities can be theoretically calculated.

The process typically involves:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation using a specific DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). nih.govnih.gov

Frequency Calculation: Harmonic vibrational frequencies are calculated for the optimized geometry.

Scaling: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, they are multiplied by a scaling factor (typically around 0.96) to improve agreement with experimental data. mdpi.comresearchgate.net

Visualization: The atomic motions for each calculated vibrational mode can be visualized, which greatly aids in the assignment of complex vibrations, such as ring deformations and coupled modes. mdpi.com

This computational approach allows for the resolution of ambiguities in spectral interpretation, especially in the crowded "fingerprint" region of the spectrum (below 1500 cm⁻¹), and provides a deeper understanding of the molecule's vibrational properties. nih.govaip.org

Computational Chemistry and Theoretical Modeling of 4 1 Aminobutyl 2 Bromophenol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of molecules. DFT methods, such as those employing the B3LYP functional with basis sets like 6-311G++, are widely used to study substituted phenols and brominated aromatic compounds due to their balance of computational cost and accuracy. nih.govresearchgate.net These calculations allow for the detailed investigation of a molecule's structure, energy, and electronic distribution.

The electronic properties of 4-(1-Aminobutyl)-2-bromophenol are dictated by the interplay of its functional groups: the electron-donating hydroxyl (-OH) and aminobutyl groups, the electron-withdrawing bromine (-Br) atom, and the aromatic phenyl ring.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, with significant contributions from the oxygen and nitrogen atoms. The LUMO is anticipated to be distributed across the π-system of the aromatic ring. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

Illustrative Frontier Orbital Energies for this compound Note: These values are representative and based on DFT calculations of structurally similar brominated formamidines and aminophenyl compounds. nih.govresearchgate.net

PropertyCalculated Value (eV)
EHOMO-5.97
ELUMO-0.85
Energy Gap (ΔE)5.12

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. researchgate.net This tool is effective for predicting sites of electrophilic and nucleophilic attack. In the MEP of this compound, negative potential (typically colored red) would be concentrated around the electronegative oxygen and bromine atoms, indicating these as likely sites for electrophilic attack. Conversely, positive potential (blue) would be located around the hydrogen atoms of the hydroxyl and amino groups, marking them as sites susceptible to nucleophilic attack. researchgate.net

DFT calculations are a reliable tool for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. researchgate.net

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy that often shows excellent agreement with experimental data. semanticscholar.orgnih.gov For this compound, the calculations would account for the electronic environment of each nucleus. The electron-withdrawing bromine atom would deshield adjacent protons and carbons on the ring, shifting their signals downfield. The electron-donating hydroxyl and aminobutyl groups would have the opposite effect on their neighboring nuclei.

Illustrative Predicted ¹³C NMR Chemical Shifts Note: This table presents hypothetical data to illustrate the expected chemical shifts for the aromatic carbons.

Carbon Atom PositionPredicted Chemical Shift (ppm)
C1 (-OH)152.5
C2 (-Br)115.8
C3119.3
C4 (-CH(NH₂)R)135.1
C5117.0
C6128.4

IR Frequencies: The vibrational frequencies in an infrared (IR) spectrum can also be computed. These calculations help in assigning the observed absorption bands to specific molecular motions. Key vibrational modes for this molecule would include O-H stretching of the hydroxyl group, N-H stretching of the amino group, C-H stretching from the aromatic ring and alkyl chain, C=C stretching of the ring, and C-Br stretching. Studies on bromophenols have shown that intramolecular hydrogen bonding and the inductive effects of bromine can influence these frequencies, such as causing a red shift in the O-H stretching frequency. nih.gov

Quantum chemical methods are indispensable for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. mdpi.com The calculation of activation energies (Ea) helps determine the feasibility and rate of a proposed mechanism. nih.gov For this compound, one could model various reactions, such as electrophilic aromatic substitution or oxidation of the phenol. The computational process would involve optimizing the geometries of all species along the reaction coordinate and using algorithms to locate the transition state structure, which represents the highest energy point on the reaction pathway.

Molecular Mechanics and Dynamics Simulations

While quantum mechanics excels at describing electronic properties, molecular mechanics and dynamics are better suited for exploring the conformational landscape and behavior of larger systems or molecules over time. nih.gov

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. nih.gov An MD simulation of this compound, typically in a solvent like water, can reveal detailed information about intermolecular forces and solvation. The simulation would explicitly model hydrogen bonds between the molecule's -OH and -NH₂ groups and the surrounding water molecules. researchgate.net The behavior of the solvation shell—the layer of solvent molecules immediately surrounding the solute—can be analyzed to understand how the molecule is stabilized in solution. These simulations are critical for bridging the gap between the properties of a single molecule and its behavior in a bulk, condensed-phase environment. mdpi.com

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separations with Advanced Detection Techniques

Chromatography is the cornerstone for the separation and analysis of 4-(1-Aminobutyl)-2-bromophenol. The choice between liquid and gas chromatography depends on the analyte's properties, such as polarity, volatility, and thermal stability, as well as the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) is a highly versatile technique for the analysis of non-volatile and thermally sensitive compounds like this compound. researchgate.net The separation is typically achieved on a reversed-phase column, where the polar mobile phase and non-polar stationary phase allow for the retention and separation of the analyte from matrix components.

UV-Vis Detection: The presence of the substituted phenol (B47542) ring in this compound allows for detection using a UV-Vis spectrophotometer. The benzene ring acts as a chromophore, with an expected maximum absorbance (λmax) in the ultraviolet range, likely around 280 nm, which is characteristic of phenolic compounds. researchgate.net While straightforward, UV-Vis detection may lack specificity in complex samples where other compounds absorb at similar wavelengths.

Fluorescence Detection: Although the native fluorescence of this compound may be limited, fluorescence detection offers significantly higher sensitivity and selectivity compared to UV-Vis. jfda-online.com This detection method is particularly powerful when coupled with pre-column or post-column derivatization to attach a highly fluorescent tag to the primary amine group of the analyte.

Mass Spectrometric (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) provides the highest level of selectivity and sensitivity, confirming the identity of the analyte based on its mass-to-charge ratio (m/z) and fragmentation patterns. acs.orgijsr.netnih.gov Electrospray ionization (ESI) is a common ionization technique for polar molecules like this compound, typically operating in positive ion mode to protonate the primary amine group. researchgate.net Tandem mass spectrometry (LC-MS/MS) further enhances specificity by monitoring specific fragmentation transitions, which is invaluable for quantification in complex biological or environmental matrices. acs.orgyoutube.com

Table 1: Illustrative HPLC-MS/MS Parameters for this compound Analysis

ParameterCondition
Column Reversed-Phase C18 (e.g., 150 mm x 2.1 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) [M+H]⁺
Product Ions (m/z) Fragment ions resulting from the loss of the aminobutyl group or other characteristic fragments.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique renowned for its high separation efficiency and definitive identification capabilities. thermofisher.com However, for polar and non-volatile compounds like this compound, direct analysis is challenging due to potential interactions with the stationary phase and thermal degradation in the hot injector. jfda-online.com Therefore, chemical derivatization is typically required to increase the analyte's volatility and thermal stability. The presence of bromine is advantageous for MS detection, as its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio) provides a clear signature for identifying bromine-containing fragments in the mass spectrum. nih.govnih.gov

The 1-aminobutyl group in this compound contains a chiral center, meaning the compound can exist as two non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different biological activities, their separation and quantification are crucial. nih.govnih.govchromforum.org Chiral chromatography, most commonly using HPLC with a chiral stationary phase (CSP), is the standard method for this purpose. docbrown.info

CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and have proven effective for separating a broad range of chiral compounds, including amines. researchgate.netlibretexts.org The separation can be performed in either normal-phase or reversed-phase mode, depending on the specific CSP and analyte. This technique is essential for assessing the enantiomeric purity of a sample. docbrown.info

Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization is a key strategy to overcome analytical challenges associated with the inherent properties of this compound. By chemically modifying the primary amine and/or the phenolic hydroxyl group, it is possible to improve volatility for GC analysis or enhance detectability for HPLC analysis. phenomenex.comosti.gov

To make this compound amenable to GC-MS analysis, its polar functional groups must be masked to increase volatility and reduce unwanted column interactions. osti.govgoogle.com

Silylation: This is one of the most common derivatization techniques for GC, where active hydrogens in the amine and hydroxyl groups are replaced with a non-polar trimethylsilyl (TMS) group. thermofisher.comosti.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose, creating a more volatile and thermally stable derivative. youtube.comgoogle.com

Acylation: This process involves reacting the amine and hydroxyl groups with an acylating agent, such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA). jfda-online.comphenomenex.com The resulting derivatives are significantly more volatile. The introduction of fluorine atoms also makes the derivative highly sensitive to electron capture detection (ECD) in GC. jfda-online.com

Alkylation: Alkylation of the phenolic hydroxyl group can also increase volatility. However, silylation and acylation, which react with both functional groups, are generally more comprehensive approaches for preparing this specific analyte for GC analysis. scirp.orgrsc.org

Table 2: Common Derivatization Reagents for GC Analysis of this compound

Derivatization MethodReagentTarget Functional Group(s)Primary Benefit for GC Analysis
Silylation BSTFA, MSTFA-NH₂, -OHIncreases volatility and thermal stability.
Acylation TFAA, PFPA-NH₂, -OHIncreases volatility; enhances ECD sensitivity.
Alkylation Alkyl Halides (e.g., CH₃I)-OHIncreases volatility.

For HPLC analysis, derivatization can be employed not to increase volatility, but to enhance spectroscopic detection, thereby improving sensitivity and selectivity.

Introduction of Chromophores: While the native phenol ring provides UV absorbance, attaching an additional chromophore can shift the absorbance to a longer, more selective wavelength and increase the molar absorptivity. Reagents like 4-nitrobenzoyl chloride can react with the primary amine to introduce a nitroaromatic group, which strongly absorbs UV-Vis light. semanticscholar.org

Introduction of Fluorophores: The most significant gains in sensitivity for HPLC are often achieved by tagging the analyte with a fluorescent molecule (a fluorophore). nih.gov The primary amine group of this compound is an ideal target for common fluorogenic derivatizing reagents. Reagents such as dansyl chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), and o-phthalaldehyde (OPA) react with primary amines to form highly fluorescent products that can be detected at very low concentrations. nih.govnih.gov This approach is particularly useful for trace-level analysis in complex samples.

Advanced Research Applications and Chemical Utility

Role as a Key Intermediate in Complex Organic Synthesis

The unique structural arrangement of 4-(1-Aminobutyl)-2-bromophenol, featuring a chiral aminobutyl group, a reactive bromine atom, and a hydroxyl moiety on a phenyl ring, positions it as a valuable intermediate in the synthesis of complex organic molecules. Its utility spans the creation of sophisticated scaffolds for various industries and the development of novel materials.

Precursor for Advanced Pharmaceutical Scaffolds and Agrochemicals

While specific research on this compound as a direct precursor is not extensively documented in publicly available literature, the functionalities present in the molecule are highly relevant to the synthesis of bioactive compounds. The aminophenol structural motif is a common feature in many pharmaceutical agents. The chirality of the 1-aminobutyl group is of particular importance, as stereochemistry is a critical factor in the efficacy and safety of many drugs.

In the field of agrochemicals, brominated phenols are utilized as precursors for herbicides and fungicides. The presence of the aminobutyl side chain could be exploited to develop new classes of agrochemicals with potentially novel modes of action or improved selectivity. The reactivity of the bromine atom allows for its substitution or participation in cross-coupling reactions, enabling the construction of more complex molecular architectures.

Table 1: Potential Pharmaceutical and Agrochemical Scaffolds Derived from this compound

Scaffold TypePotential ApplicationSynthetic Transformation
Chiral Amines and DerivativesAsymmetric Catalysis, Bioactive MoleculesModification of the aminobutyl group
Substituted BenzofuransAntimicrobial, Antitumor AgentsIntramolecular cyclization
Biaryl CompoundsLigands, Pharmaceutical IntermediatesSuzuki or Stille cross-coupling at the bromine position
Phenolic Ethers and EstersProdrugs, BioisosteresDerivatization of the hydroxyl group

Building Block for Novel Organic Materials and Ligands

The distinct functional groups of this compound make it an attractive building block for the synthesis of novel organic materials and ligands. The phenolic hydroxyl and the amino group can act as coordination sites for metal ions, making it a candidate for the development of new catalysts or metal-organic frameworks (MOFs). The chirality of the aminobutyl group can be transferred to the resulting metal complexes, which is highly desirable for applications in asymmetric catalysis.

Furthermore, the aromatic ring and the bromine atom provide sites for polymerization or functionalization to create new polymers with tailored electronic or optical properties. The ability to modify the molecule at multiple positions allows for the fine-tuning of the properties of the resulting materials.

Fundamental Studies in Organic Reaction Development

The reactivity of the different functional groups in this compound allows for its use in fundamental studies aimed at understanding and developing new organic reactions.

Probing Reaction Mechanisms and Stereochemical Outcomes

The chiral center in the 1-aminobutyl group serves as a valuable stereochemical probe. By studying reactions involving this compound, chemists can gain insights into the mechanisms of stereoselective transformations. For example, its use in reactions that form new stereocenters can help elucidate the factors that control the diastereoselectivity of a particular transformation. The electronic effects of the bromo and hydroxyl substituents on the reactivity of the aromatic ring can also be investigated.

Development of New Synthetic Methodologies Utilizing its Functional Groups

The concurrent presence of an amine, a phenol (B47542), and an aryl bromide in a single molecule offers a platform for the development of novel synthetic methodologies. For instance, new catalytic systems could be developed for the selective functionalization of one site in the presence of the others. The development of orthogonal protection strategies for the amine and hydroxyl groups would further enhance its utility as a versatile building block. The investigation of intramolecular reactions, such as cyclizations, could lead to the discovery of new routes to heterocyclic compounds.

Table 2: Functional Group Reactivity and Potential Methodological Studies

Functional GroupType of ReactionResearch Focus
Amino GroupNucleophilic addition, N-alkylation, AcylationDevelopment of new C-N and C-C bond-forming reactions.
Hydroxyl GroupO-alkylation, Esterification, EtherificationInvestigation of selective protection and deprotection strategies.
Aryl BromideCross-coupling reactions, Lithiation-substitutionExploration of new catalysts for C-C and C-heteroatom bond formation.
Chiral CenterStereoselective reactionsUnderstanding the transfer of chirality and asymmetric induction.

Advanced Materials Science Investigations

In the realm of materials science, the potential applications of this compound are largely exploratory but hold significant promise. The combination of its aromatic nature, chirality, and reactive functional groups suggests its utility in the design of advanced materials.

For instance, its incorporation into polymer backbones could lead to materials with unique chiroptical properties, which are of interest for applications in optical data storage and sensing. The ability of the phenolic and amino groups to engage in hydrogen bonding could be exploited to create self-assembling materials or liquid crystals. Furthermore, the bromine atom can be a site for post-polymerization modification, allowing for the tuning of material properties after its initial synthesis. The development of conductive polymers or luminescent materials based on derivatives of this compound is another area of potential investigation.

Integration into Functional Polymers and Nanomaterials

A comprehensive search of chemical databases and research publications yielded no specific studies on the integration of this compound into functional polymers or nanomaterials.

Theoretically, the amine and hydroxyl groups present on the molecule offer potential reactive sites for incorporation into polymer chains. For instance, these groups could engage in condensation polymerizations with appropriate comonomers to form polyesters, polyamides, or polyurethanes. The aminobutyl side chain could also be utilized for post-polymerization modification, grafting the molecule onto existing polymer backbones to introduce specific functionalities. Similarly, these reactive groups could serve as anchoring points for attaching the molecule to the surface of nanomaterials, thereby modifying their surface properties. However, these possibilities remain speculative as no experimental data or research findings have been reported for this compound itself.

Research on related, but structurally different, compounds provides some context. For example, studies have explored the synthesis of functional polymers using various amino acid building blocks, which, like the target compound, possess amine functionalities. These polymers have applications in catalysis, chiral materials, and drug delivery. Furthermore, the functionalization of polymers through methods like ring-opening metathesis polymerization (ROMP) is a well-established field, but there are no documented examples that utilize this compound as a monomer or functionalizing agent.

Optoelectronic Applications (e.g., Dye Synthesis)

There is no available scientific literature detailing the use of this compound in optoelectronic applications, including its use as a precursor or component in dye synthesis.

The synthesis of azo dyes, a major class of synthetic colorants, typically involves the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich species, such as a phenol or another aniline (B41778) derivative. While this compound contains both a primary amine and a phenol ring, making it a theoretical candidate for such reactions, no specific dyes synthesized from this compound have been reported.

Research in the field of optoelectronics often involves compounds with extensive conjugated π-systems that influence their light absorption and emission properties. Studies on other bromophenol derivatives, such as Bromophenol Blue, have explored their nonlinear optical properties for applications in optical switching and as dopants in polymer blends for optoelectronic devices. researchgate.net20.210.105 Disazo disperse dyes have also been synthesized from precursors like 4-bromoaniline and 3-aminophenol for potential near-infrared absorption. scispace.com However, these studies involve molecules that are structurally distinct from this compound, and no direct research connects the target compound to any optoelectronic or dye-related application.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.